molecular formula C9H17BrO B13313625 1-(Bromomethyl)-1-propoxycyclopentane

1-(Bromomethyl)-1-propoxycyclopentane

Cat. No.: B13313625
M. Wt: 221.13 g/mol
InChI Key: YQLMZBYCYVEPQN-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-propoxycyclopentane is an organic compound with the molecular formula C9H17BrO. It consists of a cyclopentane ring substituted with a bromomethyl group and a propoxy group. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-1-propoxycyclopentane can be synthesized through a multi-step process involving the bromination of cyclopentane derivatives. One common method involves the following steps:

    Formation of 1-propoxycyclopentane: This can be achieved by reacting cyclopentanol with propyl bromide in the presence of a base such as potassium carbonate.

    Bromination: The resulting 1-propoxycyclopentane is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-propoxycyclopentane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMSO, DMF).

    Elimination Reactions: Strong bases like potassium tert-butoxide in solvents like THF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

Scientific Research Applications

1-(Bromomethyl)-1-propoxycyclopentane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-propoxycyclopentane depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center.

    Elimination Reactions: The base abstracts a proton, leading to the formation of a double bond and the elimination of the bromide ion.

    Oxidation: The oxidizing agent abstracts electrons from the compound, leading to the formation of new functional groups.

Comparison with Similar Compounds

1-(Bromomethyl)-1-propoxycyclopentane can be compared with other bromomethyl-substituted cyclopentane derivatives:

    1-(Bromomethyl)cyclopentane: Lacks the propoxy group, making it less versatile in certain synthetic applications.

    1-(Bromomethyl)-1-methoxycyclopentane: Contains a methoxy group instead of a propoxy group, which may affect its reactivity and solubility.

    1-(Bromomethyl)-1-ethoxycyclopentane: Similar to the propoxy derivative but with a shorter ethoxy chain, potentially influencing its physical and chemical properties.

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

1-(bromomethyl)-1-propoxycyclopentane

InChI

InChI=1S/C9H17BrO/c1-2-7-11-9(8-10)5-3-4-6-9/h2-8H2,1H3

InChI Key

YQLMZBYCYVEPQN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(CCCC1)CBr

Origin of Product

United States

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